![molecular formula C17H17FN2O2 B5202428 N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5202428.png)
N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide, also known as DAA-1106, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide acts as a selective agonist for the sigma-1 receptor, a protein that is widely distributed in the central nervous system and plays a role in various cellular processes such as calcium signaling, neurotransmitter release, and neuroprotection. Activation of the sigma-1 receptor by N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to have anti-inflammatory and neuroprotective effects, which may explain its potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have neuroprotective effects by reducing oxidative stress and promoting the survival of neurons. In addition, N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide is its ability to cross the blood-brain barrier, which makes it an attractive candidate for studying central nervous system disorders. However, its high lipophilicity and low solubility in aqueous solutions can make it difficult to use in certain lab experiments. In addition, its selectivity for the sigma-1 receptor may limit its potential therapeutic applications in diseases that are not related to this receptor.
Direcciones Futuras
There are several potential future directions for research on N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide. One direction is to study its potential therapeutic applications in other diseases such as depression and anxiety disorders, which may also involve the sigma-1 receptor. Another direction is to develop more selective sigma-1 receptor agonists that can be used for studying the specific roles of this receptor in cellular processes. Finally, the development of new formulations of N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide with improved solubility and pharmacokinetic properties may enhance its potential as a therapeutic agent.
Métodos De Síntesis
N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide is synthesized by reacting 2-fluorobenzoyl chloride with N-(2-aminoethyl)-2,6-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide in high purity and yield.
Aplicaciones Científicas De Investigación
N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been studied extensively for its potential therapeutic applications in various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory and neuroprotective properties, and its ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders.
Propiedades
IUPAC Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11-6-5-7-12(2)16(11)20-15(21)10-19-17(22)13-8-3-4-9-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUYKYUDUJSSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-fluorobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.